![molecular formula C7H9N5O2 B14760543 2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1632-30-0](/img/structure/B14760543.png)
2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4,6-trimethylpyrimidine-5-carboxylic acid with hydrazine hydrate, followed by cyclization with triethyl orthoformate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent by targeting specific proteins involved in cancer cell proliferation.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, in anticancer applications, the compound may inhibit the activity of tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . Molecular docking studies have shown that the compound fits well into the active sites of these enzymes, forming stable complexes through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity, which is distinct from the anticancer properties of 2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting biological activities. Its ability to target specific proteins and pathways makes it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
1632-30-0 |
---|---|
Molecular Formula |
C7H9N5O2 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2,4,6-trimethyltriazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C7H9N5O2/c1-10-5-4(8-12(3)9-5)6(13)11(2)7(10)14/h1-3H3 |
InChI Key |
QENRIORRNMNJEU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NN(N=C2C(=O)N(C1=O)C)C |
Origin of Product |
United States |
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